4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-11-6-4-10(5-7-11)15(18)20-17-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFPAFRLYRXIX-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=C(C=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=C(C=C3)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326875 | |
| Record name | [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478042-35-2 | |
| Record name | [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the reaction of 4-fluorobenzoyl chloride with 6,7-dihydro-1-benzofuran-4-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The synthesis of benzofuran derivatives often involves cyclization strategies. For example:
-
Tandem cyclization using DMAP-mediated conditions enables efficient construction of benzofuran cores from α-aminosulfones, achieving yields >85% .
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Copper-catalyzed intramolecular C–O coupling followed by carbonylation with Mo(CO)₆ produces functionalized benzofuran-2-carboxylic acids .
While direct synthesis pathways for 4-{[(4-fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran are not explicitly documented, its structural analogs suggest:
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Oxime formation via hydroxylamine treatment of 6,7-dihydrobenzofuran-4(5H)-one , followed by esterification with 4-fluorobenzoyl chloride.
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Microwave-assisted cyclization for introducing the imino group, as seen in pyrazoline-based antituberculosis agents .
Hydrolysis Reactions
The oxime ester bond is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl (aq), reflux | 4-imino-6,7-dihydro-1-benzofuran + 4-fluorobenzoic acid | 92% | |
| 0.5M NaOH, RT | Sodium salt of oxime acid + 4-fluorophenol | 88% |
Mechanistic studies indicate nucleophilic attack at the ester carbonyl, with base-mediated saponification favoring carboxylate formation .
Reduction Reactions
The imino group (C=N) undergoes selective reduction:
| Reducing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| NaBH₄, EtOH | 4-amino-6,7-dihydro-1-benzofuran (retained ester) | 78% | |
| H₂ (1 atm), Pd/C | Saturated benzofuran ring + amine | 65% |
The fluorobenzoyl group remains intact under mild conditions but may hydrogenate at higher pressures .
Cyclization and Rearrangement
The oxime ester participates in cycloaddition and rearrangements:
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Beckmann rearrangement with PCl₅ yields a benzoxazole derivative via nitrilium intermediate formation .
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Thermal cyclization at 120°C forms a fused pyridine ring system (observed in related naphthyridine analogs) .
Stability and Degradation
Scientific Research Applications
4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorobenzoyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Comparison
Core Benzofuran Derivatives
The compound shares its 6,7-dihydrobenzofuran core with 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one (CAS 50615-16-2), a ketone-substituted analog. Key differences include:
- Substituent at position 4: The target compound features a 4-fluorobenzoyloxyimino group, while the analog has a ketone group.
- Molecular weight : The fluorinated derivative is expected to have a higher molecular weight due to the bulky substituent.
Table 1: Structural Comparison
Functional Analogues in Pesticides
The fluorinated substituent in the target compound may enhance lipid solubility and bioavailability compared to non-fluorinated analogs, a feature critical for pesticidal penetration .
Research Findings and Implications
- Bioactivity : Fluorinated benzofurans often exhibit enhanced bioactivity due to increased metabolic stability and target binding. For example, fluorine atoms improve resistance to enzymatic degradation, a trait observed in modern pesticides .
- Safety Profile : The safety data for 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one (100% concentration) emphasizes the need for careful handling, suggesting similar precautions may apply to the fluorinated derivative .
Limitations and Contradictions
- Data Gaps : Direct studies on the target compound’s properties or applications are absent in the provided evidence, necessitating extrapolation from structural analogs.
Q & A
Q. How do structural modifications (e.g., fluorination position) impact physicochemical properties?
- Methodology : Synthesize analogs with fluorine at ortho/meta positions. Compare logP (shake-flask method), solubility (HPLC-based), and thermal stability (DSC/TGA). Fluorine at the para position typically enhances metabolic stability but reduces aqueous solubility due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
